molecular formula C5H3NO5 B12866216 2-Hydroxy-4-nitrofuran-3-carbaldehyde

2-Hydroxy-4-nitrofuran-3-carbaldehyde

Cat. No.: B12866216
M. Wt: 157.08 g/mol
InChI Key: WTBCVBAGCDMPCC-UHFFFAOYSA-N
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Description

2-Hydroxy-4-nitrofuran-3-carbaldehyde is a heterocyclic compound that belongs to the class of nitrofurans. Nitrofurans are known for their broad spectrum of biological activities, including antibacterial, antifungal, and antiprotozoal properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-4-nitrofuran-3-carbaldehyde typically involves the nitration of furan derivatives. One common method is the nitration of furfural using a mixture of nitric acid and acetic anhydride in the presence of sulfuric acid . This reaction yields 5-nitrofuran-2-carbaldehyde, which can be further modified to obtain this compound.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale nitration reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-4-nitrofuran-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Hydroxy-4-nitrofuran-3-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Hydroxy-4-nitrofuran-3-carbaldehyde primarily involves the interaction of its nitro group with biological molecules. The nitro group can undergo reduction to form reactive intermediates that can damage bacterial DNA and proteins, leading to cell death. This mechanism is similar to other nitrofuran compounds, which are known to be effective against a wide range of pathogens .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hydroxy-4-nitrofuran-3-carbaldehyde is unique due to the presence of both a hydroxyl and a nitro group on the furan ringIts unique structure also contributes to its distinct biological activities compared to other nitrofuran derivatives .

Properties

Molecular Formula

C5H3NO5

Molecular Weight

157.08 g/mol

IUPAC Name

2-hydroxy-4-nitrofuran-3-carbaldehyde

InChI

InChI=1S/C5H3NO5/c7-1-3-4(6(9)10)2-11-5(3)8/h1-2,8H

InChI Key

WTBCVBAGCDMPCC-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(O1)O)C=O)[N+](=O)[O-]

Origin of Product

United States

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